N-(1,2-benzoxazol-3-yl)hexanamide
Description
N-(1,2-Benzoxazol-3-yl)hexanamide is a heterocyclic amide featuring a benzoxazole core substituted at the 3-position with a hexanamide side chain. Benzoxazoles are privileged scaffolds in medicinal chemistry due to their aromatic stability, hydrogen-bonding capabilities, and pharmacological versatility. The hexanamide chain likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility, bioavailability, and intermolecular interactions .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)hexanamide |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-4-9-12(16)14-13-10-7-5-6-8-11(10)17-15-13/h5-8H,2-4,9H2,1H3,(H,14,15,16) |
InChI Key |
AQFCKFXDTWRDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,2-benzoxazol-3-yl)hexanamide typically involves the reaction of benzoxazole derivatives with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,2-benzoxazol-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Benzoxazole derivatives, including this compound, are used in the development of optical brighteners and fluorescent dyes.
Biological Research: This compound is used in studies related to quorum sensing modulation in bacteria, which is a mechanism of chemical communication that regulates gene expression in response to cell density.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. In quorum sensing modulation, it can act as an agonist or antagonist of signaling molecules, thereby affecting gene expression and bacterial behavior .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between N-(1,2-benzoxazol-3-yl)hexanamide and selected analogs:
*Note: Data for this compound are inferred from analogs.
Hydrogen Bonding and Crystallinity
The benzoxazole ring’s hydrogen-bonding motifs (N–H and O atoms) facilitate predictable crystal packing, as demonstrated in Etter’s graph-set analysis (). Mercury CSD software () could model the target compound’s crystal structure, predicting voids or stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
